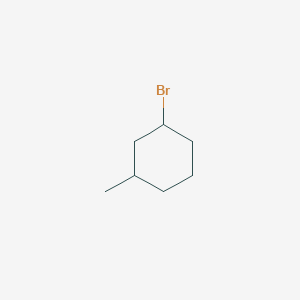
1,2-Dimethoxyethylene
Vue d'ensemble
Description
1,2-Dimethoxyethylene (DME) is an organic compound that is used in various scientific research applications. It is a colorless liquid that has a sweet odor and is highly flammable. DME is also known as glycol dimethyl ether and is commonly used as a solvent in organic chemistry.
Mécanisme D'action
The mechanism of action of DME is not well understood. It is believed that DME acts as a polar solvent and can interact with polar and nonpolar compounds. DME can also act as a nucleophile in organic reactions, and its reactivity depends on the reaction conditions.
Effets Biochimiques Et Physiologiques
There is limited information on the biochemical and physiological effects of DME. However, studies have shown that DME can cause skin irritation and respiratory problems if inhaled. It is also highly flammable and can cause fire and explosion hazards.
Avantages Et Limitations Des Expériences En Laboratoire
DME is a versatile solvent that can dissolve a wide range of organic compounds. It is also relatively inexpensive and easy to handle. However, DME is highly flammable and can pose a safety hazard in the laboratory. It is also toxic and can cause health problems if not handled properly.
Orientations Futures
For the use of DME include the production of biofuels and biodegradable polymers and resins.
Applications De Recherche Scientifique
DME is widely used in scientific research as a solvent for various organic compounds. It is also used as a reagent in organic synthesis reactions. DME is an excellent solvent for polar and nonpolar compounds, making it a versatile solvent in organic chemistry. It is also used in the production of polymers and resins.
Propriétés
Numéro CAS |
10340-88-2 |
|---|---|
Nom du produit |
1,2-Dimethoxyethylene |
Formule moléculaire |
C4H8O2 |
Poids moléculaire |
88.11 g/mol |
Nom IUPAC |
(E)-1,2-dimethoxyethene |
InChI |
InChI=1S/C4H8O2/c1-5-3-4-6-2/h3-4H,1-2H3/b4-3+ |
Clé InChI |
SJQBHNHASPQACB-ONEGZZNKSA-N |
SMILES isomérique |
CO/C=C/OC |
SMILES |
COC=COC |
SMILES canonique |
COC=COC |
Autres numéros CAS |
10340-88-2 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details














Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

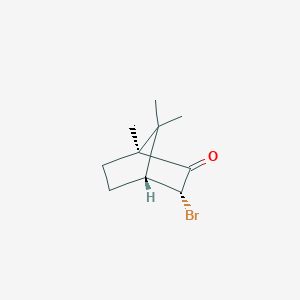

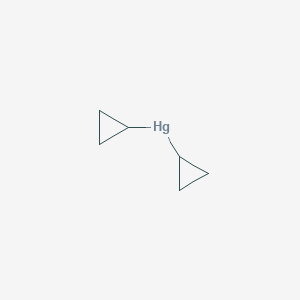
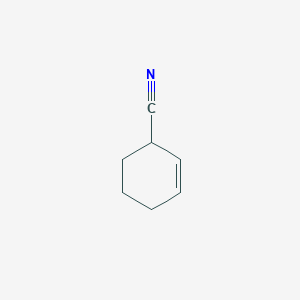

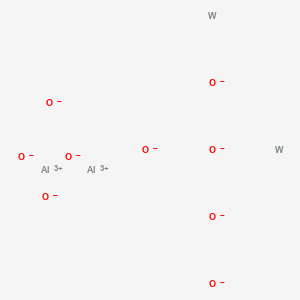

![2-[N-(2-Cyanoethyl)-4-[(2,6-dichloro-4-nitrophenyl)azo]anilino]ethyl acetate](/img/structure/B79229.png)
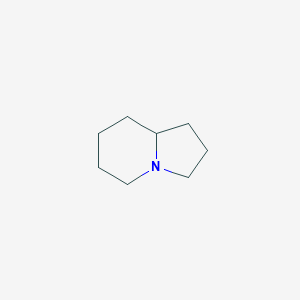
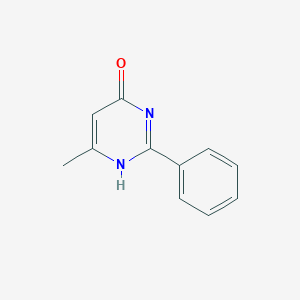
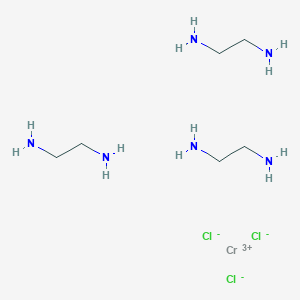
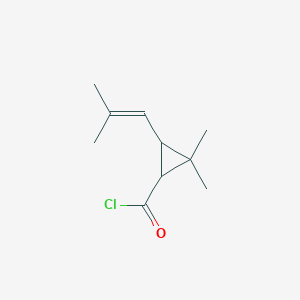
![2-Propanol, 1,1'-[(2-hydroxyethyl)imino]bis-](/img/structure/B79241.png)
